1-(2-Methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
The compound “2-Methoxy-5-methylphenyl isothiocyanate” is a laboratory chemical . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Synthesis Analysis
There are several methods for synthesizing isothiocyanates, which are considered to be the most biologically active degradation products of glucosinolates . One method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines .
Molecular Structure Analysis
The molecular formula of “2-Methoxy-5-methylphenyl isothiocyanate” is C9H9NOS . Its average mass is 179.239 Da and its monoisotopic mass is 179.040482 Da .
Chemical Reactions Analysis
Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters is also reported .
Physical And Chemical Properties Analysis
The compound “2-Methoxy-5-methylphenyl isothiocyanate” is a liquid . The compound “1-(2-methoxy-5-methylphenyl)ethanone” has a molecular weight of 164.2 .
Scientific Research Applications
Synthesis of Derivatives and Biological Activities
- Synthesis of 1-(2-Methoxy-5-Nitrophenyl)-5-oxopyrrolidine Derivatives: A novel series of 1,3-disubstituted pyrrolidinone derivatives was prepared, demonstrating the versatility of the core structure in synthesizing compounds with potential biological activities (Urbonavičiūtė, Vaickelionienė, & Mickevičius, 2014).
Synthesis and Antioxidant Activity
- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: This study revealed potent antioxidant activities of certain synthesized derivatives, highlighting the potential of this chemical structure in developing antioxidant agents (Tumosienė et al., 2019).
Antimicrobial and Antifungal Activity
- Synthesis of Novel Pyrrolecarboxylate Derivatives as Antimicrobial Agents: The study indicates that the introduction of specific groups in the pyrrolecarboxylate structure can enhance antibacterial and antifungal properties, making it a promising candidate for antimicrobial applications (Hublikar et al., 2019).
Antibacterial Activity
- Synthesis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Antibacterial Evaluation: This research focused on synthesizing various derivatives and testing their antibacterial effectiveness, demonstrating the compound's relevance in developing new antibacterial agents (Žirgulevičiūtė et al., 2015).
Anti-TMV and Cytotoxicity Activities
- Furan-2-Carboxylic Acids from Nicotiana Tabacum: Research on similar compounds isolated from tobacco roots showed significant anti-Tobacco Mosaic Virus (TMV) and cytotoxicity activities, suggesting the potential biomedical applications of such compounds (Wu et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8-3-4-11(18-2)10(5-8)14-7-9(13(16)17)6-12(14)15/h3-5,9H,6-7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQYUMDHVHCXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
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